tert-butyl (3aS,6aS)-3a-hydroxy-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate
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Overview
Description
tert-butyl (3aS,6aS)-3a-hydroxy-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate is a complex organic compound with a unique structure It is characterized by a tert-butyl group attached to a hydroxy-octahydropyrrolo[3,4-c]pyrrole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3aS,6aS)-3a-hydroxy-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a pyrrole derivative with a tert-butyl ester in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
tert-butyl (3aS,6aS)-3a-hydroxy-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides or amines. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones, while reduction could produce alcohols .
Scientific Research Applications
tert-butyl (3aS,6aS)-3a-hydroxy-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Mechanism of Action
The mechanism by which tert-butyl (3aS,6aS)-3a-hydroxy-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired chemical transformations. The compound’s structure allows it to act as a catalyst or reactant in these pathways, facilitating the formation of specific products .
Comparison with Similar Compounds
Similar Compounds
- tert-butyl (3aS,6aS)-hexahydropyrrolo[3,4-c]pyrrole-2-carboxylate
- tert-butyl (3aS,6aR)-3a-methoxyhexahydropyrrolo[3,4-c]pyrrole-2-carboxylate
- rac-tert-butyl (3aR,6aS)-1-oxo-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate
Uniqueness
Its hydroxy group and tert-butyl ester make it particularly versatile in organic synthesis and catalysis .
Properties
Molecular Formula |
C11H20N2O3 |
---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
tert-butyl (3aS,6aS)-3a-hydroxy-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate |
InChI |
InChI=1S/C11H20N2O3/c1-10(2,3)16-9(14)13-5-8-4-12-6-11(8,15)7-13/h8,12,15H,4-7H2,1-3H3/t8-,11-/m0/s1 |
InChI Key |
MEAFQVGJRGNCFV-KWQFWETISA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2CNC[C@@]2(C1)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CNCC2(C1)O |
Origin of Product |
United States |
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